molecular formula C32H39ClN2O2 B1192615 Cy5 Carboxylic acids CAS No. 1032678-07-1

Cy5 Carboxylic acids

Cat. No.: B1192615
CAS No.: 1032678-07-1
M. Wt: 519.13
InChI Key: SHDOHVMHEAVMNK-UHFFFAOYSA-N
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Description

Non-activated carboxylic acid, an analog of Cy5® free carboxylic acid. Contains Cyanine5 fluorophore. This dye has limited water solubility, but can be dissolved in mixtures of water with organic phase (DMF, DMSO, alcohols) to obtain useful concentrations of the material in solution. Water-soluble version is available. This molecule can be considered non-reactive dye for the use in control samples, and for instrument calibration. For coupling with amines and protein labeling, consider using Cyanine5 NHS ester, or water-soluble sulfo-Cyanine5 NHS ester.

Scientific Research Applications

  • Fluorescence Detection in Capillary Electrophoresis : Cy5 carboxylic acids have been used as fluorophores in capillary electrophoresis, particularly for the detection of labeled oligonucleotides. The high sensitivity and specificity of Cy5 make it ideal for laser-induced fluorescence detection systems (Chen et al., 1993).

  • Single-Molecule Optical Switching : Cy5 dyes can act as reversible single-molecule optical switches. This property is particularly useful for applications like ultrahigh-density optical data storage and studying biological processes (Heilemann et al., 2005).

  • Near-Infrared Fluorescent Markers : Cy5 dyes have been used to create luminescent core-shell silica fluorescent nanoparticles for applications as near-infrared fluorescent markers. This is especially significant in the fields of life sciences and medical imaging (He et al., 2007).

  • Nucleic Acid Microarrays : In microarray experiments, Cy5 is commonly used for labeling oligonucleotides. The fluorescence intensity of Cy5 is sensitive to the base sequence of the oligonucleotide, which is crucial for studies of nucleic acid structure and dynamics (Agbavwe & Somoza, 2011).

  • Synthesis of Cyanine Dye-Nitroxide Radical Hybrid Compounds : These compounds, combining Cy5 with nitroxide radicals, have been synthesized for use as fluorescence probes. This is important for the quantitative measurement of reducing species and radicals in solution or in vivo (Sato et al., 2009).

  • Synthesis of DNA-Binding Subunits for Antibiotic Analogues : Water-soluble indole-2-carboxylic acid derivatives bearing Cy5 have been prepared for synthesizing new analogues of cytotoxic antibiotics and their prodrugs (Tietze & Major, 2006).

  • Synthesis and Optical Properties of Pentamethine Cyanine Dyes : These dyes with carboxylic acid moieties are used in various fields, including bioconjugation and as metal chelators. Their optical properties are studied to determine their effectiveness as fluorescent probes (Dost et al., 2017).

Mechanism of Action

Safety and Hazards

Cy5 Carboxylic acids should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Cy3 and Cy5 are found to be mitochondria targeting as single entities or conjugates and can deliver a variety of structurally diverse molecules to mitochondria to exert cellular effects . This mitochondrial targeting and delivery capacity is more prominent in cancer cells , indicating potential future directions in cancer research.

Relevant Papers One relevant paper titled “Introduction of the Functional Amino Group at the meso Position of Cy3 …” discusses the fluorescence properties of Cy3 and Cy5 dyes .

Biochemical Analysis

Biochemical Properties

Cy5 Carboxylic acids play a crucial role in various biochemical reactions, primarily as fluorescent tags. They interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can be conjugated to antibodies, enabling the visualization of specific proteins in immunofluorescence assays. The interaction between this compound and biomolecules is typically covalent, ensuring stable and specific labeling. These compounds are also used in Förster resonance energy transfer (FRET) studies, where they serve as energy donors or acceptors, facilitating the study of molecular interactions and conformational changes .

Cellular Effects

This compound influence various cellular processes by serving as markers for tracking and imaging. They are known to target mitochondria when conjugated with specific molecules, enhancing the visualization of mitochondrial dynamics and function . The presence of this compound in cells can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules. For example, this compound have been used to study the distribution of nucleic acids within cells, aiding in the understanding of gene expression patterns and regulatory mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves their ability to form covalent bonds with target biomolecules, ensuring stable and specific labeling. These compounds exhibit high affinity for nucleic acids and proteins, allowing for precise tracking and imaging. This compound can also participate in FRET, where they transfer energy to or from other fluorescent molecules, enabling the study of molecular interactions and conformational changes . Additionally, the fluorescence properties of this compound can be modulated by environmental factors, such as pH and ionic strength, providing valuable information about the local biochemical environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. These compounds are generally stable under physiological conditions, but their fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that this compound can maintain their fluorescence properties for extended periods, making them suitable for long-term imaging experiments . It is essential to consider potential degradation and photobleaching when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, these compounds are generally non-toxic and can be used for in vivo imaging without significant adverse effects. At high doses, this compound may exhibit toxic effects, such as cytotoxicity and tissue damage . It is crucial to determine the optimal dosage for each specific application to minimize potential adverse effects while ensuring effective labeling and imaging.

Metabolic Pathways

This compound are involved in various metabolic pathways, primarily through their interactions with enzymes and cofactors. These compounds can be metabolized by cellular enzymes, leading to the formation of different metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, providing insights into cellular metabolism and biochemical pathways . Additionally, the interaction of this compound with metabolic enzymes can affect their activity and regulation, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These compounds can passively diffuse across cell membranes or be actively transported by membrane transporters . Once inside the cell, this compound can localize to specific organelles, such as mitochondria, where they exert their effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibit specific subcellular localization patterns, which can be influenced by targeting signals and post-translational modifications. These compounds are often directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals present in their conjugated molecules . The subcellular localization of this compound can affect their activity and function, providing valuable information about the spatial organization of cellular processes . For example, this compound have been used to study the localization and dynamics of nucleic acids within the nucleus, shedding light on gene expression and regulation .

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOHVMHEAVMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

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